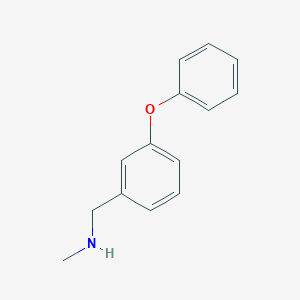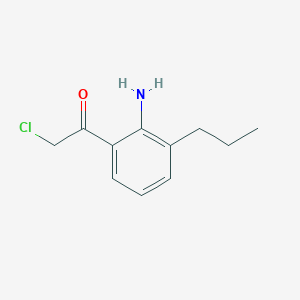
1-(2-Amino-3-propylphenyl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-propylphenyl)-2-chloroethanone, also known as CN gas, is a riot control agent that has been used by law enforcement agencies for crowd control purposes. It is a non-lethal chemical agent that causes temporary incapacitation by irritating the eyes, nose, and respiratory system.
Wirkmechanismus
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas acts by irritating the mucous membranes of the eyes, nose, and respiratory system. It causes lacrimation, rhinorrhea, and coughing, which can lead to temporary incapacitation. The irritant effect of 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas is due to the activation of the TRPA1 ion channel, which is expressed in sensory neurons of the respiratory and ocular mucosa.
Biochemische Und Physiologische Effekte
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas causes a variety of biochemical and physiological effects in the body. It increases the production of inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha, in the respiratory system. It also increases the levels of oxidative stress markers, such as malondialdehyde and 8-hydroxydeoxyguanosine, in the blood. 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has been shown to cause a decrease in heart rate and blood pressure, which may be due to its effects on the autonomic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has several advantages for use in lab experiments. It is a well-characterized chemical agent that has been extensively studied in humans and animals. It is also a non-lethal agent that can be used to study the effects of chemical irritants on human physiology and behavior. However, there are also several limitations to the use of 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas in lab experiments. It is a volatile and reactive chemical agent that requires careful handling and storage. It can also cause significant discomfort and pain to human subjects, which may limit its use in certain types of studies.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas. One area of research is the development of new riot control agents that are less toxic and more effective than 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas. Another area of research is the development of new methods for the delivery of riot control agents, such as aerosol sprays or foam. Finally, there is a need for more research on the long-term effects of exposure to riot control agents on human health, particularly in individuals with pre-existing respiratory or cardiovascular disease.
Conclusion:
In conclusion, 1-(2-Amino-3-propylphenyl)-2-chloroethanone, or 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas, is a well-known riot control agent that has been extensively studied in scientific research. It acts by irritating the mucous membranes of the eyes, nose, and respiratory system, causing temporary incapacitation. While 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has several advantages for use in lab experiments, there are also several limitations to its use. Future research on 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas should focus on the development of new riot control agents and methods of delivery, as well as the long-term health effects of exposure to these agents.
Synthesemethoden
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas can be synthesized by the reaction of 2-chloroacetophenone with propylamine in the presence of a base. The reaction results in the formation of 1-(2-Amino-3-propylphenyl)-2-chloroethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has been widely used in scientific research to study the effects of riot control agents on human physiology and behavior. Researchers have used 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas to study the effects of chemical agents on the respiratory system, eye irritation, and pain perception. 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has also been used to study the effects of chemical agents on the cardiovascular system and the central nervous system.
Eigenschaften
CAS-Nummer |
128600-54-4 |
|---|---|
Produktname |
1-(2-Amino-3-propylphenyl)-2-chloroethanone |
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
1-(2-amino-3-propylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C11H14ClNO/c1-2-4-8-5-3-6-9(11(8)13)10(14)7-12/h3,5-6H,2,4,7,13H2,1H3 |
InChI-Schlüssel |
VHEQSDFVRHJIQC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC=C1)C(=O)CCl)N |
Kanonische SMILES |
CCCC1=C(C(=CC=C1)C(=O)CCl)N |
Synonyme |
Ethanone, 1-(2-amino-3-propylphenyl)-2-chloro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



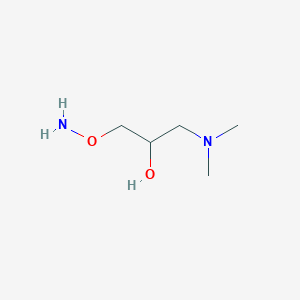
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
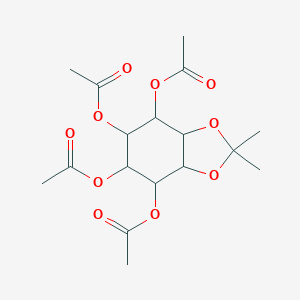
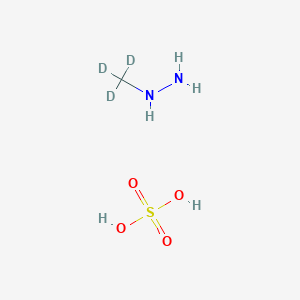
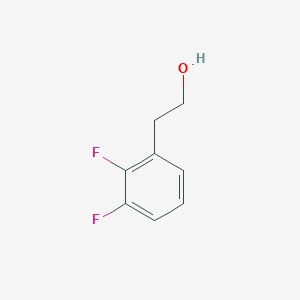
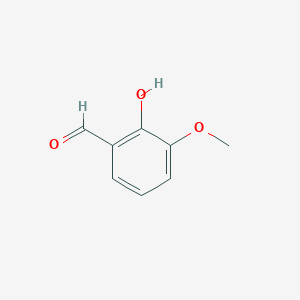
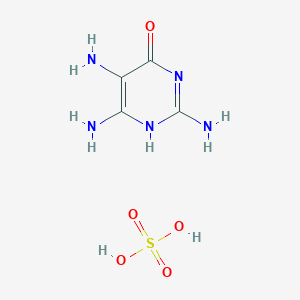
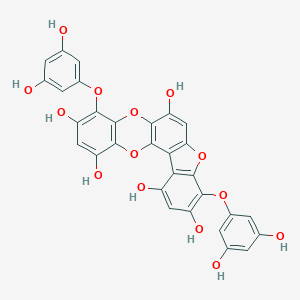
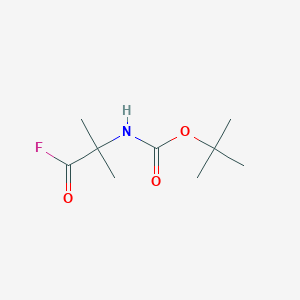
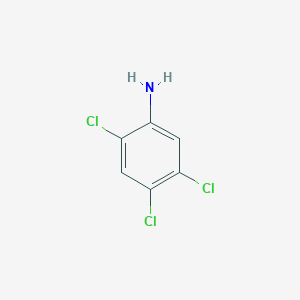
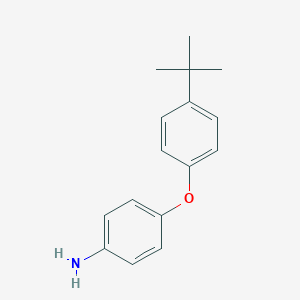
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
